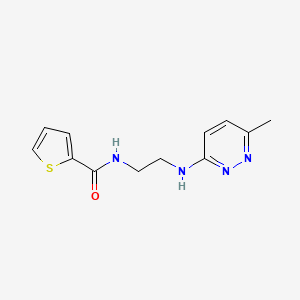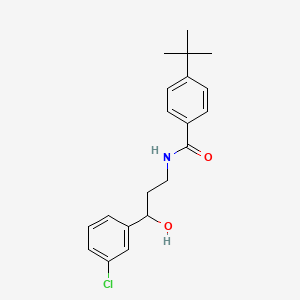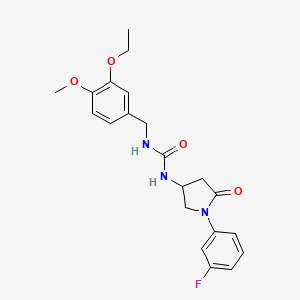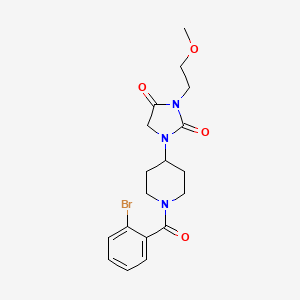![molecular formula C21H26N4O4 B2677000 1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396856-01-1](/img/structure/B2677000.png)
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an oxadiazole ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide group .
Molecular Structure Analysis
The compound’s structure likely has significant steric hindrance due to the bulky cyclohexyl and methoxyphenyl groups. The oxadiazole ring and the pyrrolidine ring could contribute to the compound’s rigidity .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities, particularly those containing oxadiazole rings and pyrrolidine carboxamide groups, have been synthesized and characterized for their potential biological and chemical properties. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the interest in these compounds for cancer research (Hassan, Hafez, & Osman, 2014).
Pharmacological Properties
Compounds featuring the 1,2,4-oxadiazol moiety and pyrrolidine-3-carboxamide structures have been evaluated for various pharmacological activities. For instance, Craven et al. (1994) studied WAY-100635 and its effects on serotonin-containing neurons, indicating the relevance of similar compounds in neuroscience and pharmacology research, particularly concerning serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
Antidiabetic and Anticonvulsant Activities
Lalpara et al. (2021) and Kubicki et al. (2000) synthesized compounds with oxadiazole and pyrrolidine carboxamide functionalities, investigating their in vitro antidiabetic and anticonvulsant properties. These studies indicate the potential of such compounds in developing new treatments for diabetes and epilepsy (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021); (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Applications
Research into compounds containing oxadiazole and pyrrolidine units also includes exploration into their antimicrobial and antifungal applications. For instance, Foks et al. (2004) synthesized derivatives showing tuberculostatic activity, demonstrating the broad spectrum of biological activities these compounds can exhibit (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-22-20(29-24-14)21(10-4-3-5-11-21)23-19(27)15-12-18(26)25(13-15)16-6-8-17(28-2)9-7-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPLIOPAOSDUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)

![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)
![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)
